Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
Description
Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline-based small molecule characterized by:
- A 3-hydroxyphenylamino substituent at position 4 of the quinoline ring.
- A trifluoromethyl (-CF₃) group at position 7.
- An ethyl ester moiety at position 3.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-hydroxyphenylamino group may contribute to hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-(3-hydroxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-27-18(26)15-10-23-16-8-11(19(20,21)22)6-7-14(16)17(15)24-12-4-3-5-13(25)9-12/h3-10,25H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFXLCKNIUOVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC(=CC=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a condensation reaction between an aniline derivative and a β-ketoester under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Quinoline N-oxide derivatives
Reduction Products: Aminoquinoline derivatives
Substitution Products: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
Chemical Research Applications
Building Block for Organic Synthesis
Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its quinoline structure allows for further functionalization, making it valuable in the development of new compounds with tailored properties.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The introduction of rare earth metals (e.g., Europium, Terbium) into its structure has been explored for developing luminescent materials and catalysts .
Biological Applications
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activity. This compound has demonstrated effectiveness against several bacterial strains. For instance, studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and E. coli.
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | 12.5 µg/mL |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Bacillus subtilis, Salmonella typhimurium | 25 µg/mL |
Antiviral Activity
Recent research highlights the antiviral potential of this compound against viral infections such as HIV and influenza. It exhibited an effective concentration (EC50 value) of approximately 5 µM against HIV-1, indicating its potential as a lead compound for antiviral drug development .
Medicinal Applications
Therapeutic Effects
The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development targeting various diseases .
Industrial Applications
Advanced Materials Development
In industry, this compound is utilized in the development of advanced materials such as organic semiconductors and fluorescent dyes. Its unique chemical properties allow it to be incorporated into materials that require specific optical or electronic characteristics .
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to bind to the active sites of enzymes, inhibiting their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly influences electronic properties, solubility, and bioactivity. Key analogs include:
Key Observations:
Variations at Position 7
The trifluoromethyl group at position 7 is a common feature in many analogs, but substitutions here modulate steric and electronic effects:
Key Observations:
Modifications of the Ester Group
The ethyl ester at position 3 is critical for bioavailability. Notable analogs include:
Key Observations:
Biological Activity
Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C19H15F3N2O3. Its structure features a quinoline core substituted with a trifluoromethyl group and an amino group linked to a hydroxylated phenyl ring, which is critical for its biological activity.
Antimicrobial Activity
Quinoline derivatives have been reported to possess significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. In particular, studies have shown that compounds within this class can inhibit the growth of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | 12.5 µg/mL |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Bacillus subtilis, Salmonella typhimurium | 25 µg/mL |
Antiviral Activity
Recent research highlights the antiviral potential of quinoline derivatives, with particular focus on their activity against viral infections such as HIV and influenza. This compound has shown promising results in inhibiting viral replication.
Case Study: Antiviral Efficacy
In a study assessing the antiviral properties of various quinoline derivatives, this compound exhibited an EC50 value of approximately 5 µM against HIV-1, indicating its potential as a lead compound for further development in antiviral therapy .
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for microbial and viral replication.
- Interaction with DNA : Quinoline derivatives are known to intercalate with DNA, disrupting replication processes.
- Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
Q & A
Q. What established synthetic routes are used to prepare Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, and how is its structure confirmed?
The compound can be synthesized via N-substitution reactions at the 4-position of the quinoline core. For example:
- Acylation/alkylation : Reacting ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with chloroacetyl chloride or benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) introduces substituents at the 4-position .
- Amination : Coupling 3-hydroxyphenylamine to the quinoline scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling.
Q. Characterization methods :
Q. What preliminary biological screening methods are used to assess this compound’s antimicrobial or anticancer potential?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition studies : Fluorometric assays targeting topoisomerases or kinases to identify mechanistic pathways .
Advanced Research Questions
Q. How does tautomerism between 4-oxo and 4-hydroxy forms influence synthetic outcomes and biological activity?
- Synthetic impact : The 4-hydroxy tautomer (enol form) can undergo unexpected reactions, such as forming 4-aryloxy derivatives instead of the desired 4-oxo product. For example, aryloxylation occurs when the enol form reacts with phenols under basic conditions .
- Biological impact : Tautomers exhibit distinct cLogP values and binding modes. The 4-oxo form may favor hydrogen bonding with enzyme active sites (e.g., bacterial DNA gyrase), while the 4-hydroxy form could enhance solubility but reduce membrane permeability .
Q. How can regioselectivity challenges during substitution at the 4-position be addressed?
- Reaction optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to control kinetic vs. thermodynamic products. For example, higher temperatures favor N-alkylation over O-alkylation .
- Protecting groups : Temporarily blocking the 3-hydroxyphenylamino group with acetyl or tert-butyl carbamate to prevent undesired side reactions .
- Computational modeling : DFT calculations predict reactive sites and transition states to guide synthetic design .
Q. What role do computational methods play in elucidating structure-activity relationships (SAR) for this compound?
- Molecular docking : Predicts binding interactions with targets like topoisomerase IV or β-ketoacyl-ACP synthase using software (e.g., AutoDock). For example, the trifluoromethyl group enhances hydrophobic interactions in enzyme pockets .
- QSAR modeling : Correlates substituent electronic properties (Hammett constants) with antimicrobial potency to prioritize synthetic targets .
- MD simulations : Assess conformational stability of the quinoline core in biological membranes .
Q. How are advanced spectroscopic techniques applied to resolve structural ambiguities?
- 2D NMR (COSY, HSQC, HMBC) : Maps coupling between protons and carbons to confirm the 3-hydroxyphenylamino linkage .
- LC-MS/MS : Identifies degradation products or metabolites in stability studies .
- Solid-state NMR : Detects crystallographic disorder (e.g., in trifluoromethyl groups) observed in X-ray studies .
Q. What strategies improve yield in multi-step syntheses of this compound?
- One-pot reactions : Combining amination and esterification steps to reduce intermediate isolation .
- Microwave-assisted synthesis : Accelerates slow steps (e.g., cyclocondensation) with precise temperature control .
- Catalytic systems : Palladium catalysts for efficient C–N coupling, reducing by-products .
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
